molecular formula C16H16N4O2 B5843019 2,3-dimethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone

2,3-dimethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone

Cat. No. B5843019
M. Wt: 296.32 g/mol
InChI Key: ZBVBUBQCXVUXHS-LICLKQGHSA-N
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Description

2,3-dimethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone, also known as DMBA-BH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative of benzimidazole, which is a heterocyclic organic compound that contains nitrogen. DMBA-BH has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2,3-dimethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 2,3-dimethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has also been found to induce apoptosis, which is a process of programmed cell death that is crucial for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
2,3-dimethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells and tissues. 2,3-dimethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has also been found to inhibit the production of pro-inflammatory cytokines, which are signaling molecules that play a key role in the immune response.

Advantages and Limitations for Lab Experiments

2,3-dimethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has several advantages for use in lab experiments. It is highly pure and stable, making it easy to handle and store. It is also relatively inexpensive and readily available. However, 2,3-dimethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2,3-dimethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone. One possible direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its biological effects. Additionally, further research is needed to determine the optimal dosage and administration of 2,3-dimethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone for different applications.

Synthesis Methods

2,3-dimethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,3-dimethoxybenzaldehyde and benzimidazole hydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is highly pure and stable.

Scientific Research Applications

2,3-dimethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2,3-dimethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has also been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-21-14-9-5-6-11(15(14)22-2)10-17-20-16-18-12-7-3-4-8-13(12)19-16/h3-10H,1-2H3,(H2,18,19,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVBUBQCXVUXHS-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326062
Record name N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663183
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

327103-83-3
Record name N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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